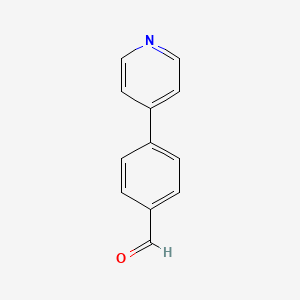

4-(Pyridin-4-yl)benzaldehyde

Übersicht

Beschreibung

4-(Pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H9NO. It consists of a benzaldehyde moiety substituted with a pyridine ring at the para position. This compound is known for its reactivity and selectivity in various chemical reactions due to the presence of both the pyridine and benzaldehyde functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Pyridin-4-yl)benzaldehyde can be synthesized through the reaction of pyridine with benzaldehyde. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of 4-bromopyridine and 4-formylphenylboronic acid in a Suzuki coupling reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction is carried out in the presence of a palladium catalyst and a base in an inert atmosphere .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 4-(Pyridin-4-yl)benzoic acid.

Reduction: It can be reduced to 4-(Pyridin-4-yl)benzyl alcohol using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products:

Oxidation: 4-(Pyridin-4-yl)benzoic acid.

Reduction: 4-(Pyridin-4-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-(Pyridin-4-yl)benzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the development of drugs targeting neurological disorders and other therapeutic areas. For instance, derivatives of this compound have been investigated for their potential in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .

Case Study: HIV Protease Inhibition

Research has shown that compounds derived from this compound exhibit inhibitory effects on HIV replication. This compound acts as a reactive metabolite of Atazanavir, a drug used in HIV treatment, by inhibiting the HIV-1 protease, thus preventing the maturation of viral particles .

Organic Electronics

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, this compound is utilized in the fabrication of OLEDs. Its unique electronic properties enhance the efficiency and stability of these devices, making it a valuable component in next-generation display technologies .

Organic Solar Cells

This compound also plays a role in improving the performance of organic solar cells. Its incorporation into photovoltaic materials has been linked to increased light absorption and charge mobility, contributing to higher energy conversion efficiencies .

Coordination Chemistry

Research in Coordination Compounds

The compound is valuable in coordination chemistry, where it aids in the synthesis of new coordination complexes. These complexes are essential for various applications, including catalysis and material science. The ability to form stable complexes with transition metals allows for the design of materials with tailored properties for specific applications .

Agrochemicals

Formulation of Pesticides and Herbicides

In agrochemical research, this compound is involved in developing effective pesticides and herbicides. Its chemical structure contributes to the biological activity necessary for controlling agricultural pests and enhancing crop yields .

Flavors and Fragrances

Aromatic Properties

The compound is also utilized in the flavor and fragrance industry due to its distinctive aromatic properties. It enhances the sensory profiles of various products, making it an attractive ingredient for perfumery and food flavoring .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-(Pyridin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 4-(2-Pyridyl)benzaldehyde

- 4-(3-Pyridyl)benzaldehyde

- 4-(4-Pyridyl)benzoic acid

Comparison: 4-(Pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its isomers, it exhibits different physical and chemical properties, making it suitable for specific applications in synthesis and research .

Biologische Aktivität

4-(Pyridin-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula CHNO, features a pyridine ring substituted with a benzaldehyde moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyridine derivatives often exhibit notable antimicrobial properties. A review highlighted the effectiveness of pyridine-based compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine nucleus enhances the therapeutic properties of these compounds, making them promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| 2,5-Di(pyridin-4-yl)benzaldehyde | E. coli | 18 |

| Pyridine-based derivatives | Klebsiella pneumoniae | 20 |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, a series of derivatives based on this compound demonstrated significant inhibitory effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). One study reported that a derivative exhibited IC values of 1.03 μM against A549 cells, indicating potent activity compared to standard treatments .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the pyridine ring significantly influence the biological activity of these compounds. For instance, the introduction of specific functional groups enhanced the binding affinity to cancer cell targets and improved selectivity .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and pathways involved in microbial growth and cancer cell proliferation. The compound's ability to form coordination complexes with metal ions also plays a crucial role in its anticancer activity, facilitating targeted delivery to tumor sites .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, studies have suggested that this compound may possess anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate oxidative stress pathways and inflammatory responses in biological systems .

Eigenschaften

IUPAC Name |

4-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJXDIYHLGBQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348662 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99163-12-9 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 4-(pyridin-4-yl)benzaldehyde make it suitable for constructing coordination polymers?

A1: this compound possesses two key structural features that make it a desirable ligand for coordination polymer synthesis:

- The aldehyde oxygen: While less common than the pyridine nitrogen, the aldehyde oxygen can also participate in coordination, leading to diverse coordination modes and potentially influencing the dimensionality of the resulting framework. []

Q2: How does the choice of metal ion affect the structure and properties of coordination polymers containing this compound?

A2: Research demonstrates that the metal ion plays a crucial role in dictating both the structure and properties of coordination polymers derived from this compound. For instance:

- Copper(II) and Cobalt(II) complexes: These metal ions, with their preference for octahedral or distorted octahedral geometries, yielded 3D interpenetrated frameworks with large channels. [] These channels, a direct consequence of the structural arrangement, are thought to be responsible for the observed selective adsorption of Congo Red dye. []

- Zinc(II) complex: This complex adopted a 2D layered structure, likely due to the Zn(II) ion's preference for tetrahedral coordination. Interestingly, this complex exhibited strong luminescence and functioned as a sensitive and selective sensor for nitrofuran antibiotics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.